molecular formula C14H16O B11938835 2-(4-Methyl-1-naphthyl)-2-propanol

2-(4-Methyl-1-naphthyl)-2-propanol

Cat. No.: B11938835
M. Wt: 200.28 g/mol
InChI Key: JLPUGJXKRZQRIV-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-naphthyl)-2-propanol is a tertiary alcohol featuring a naphthalene ring system substituted with a methyl group at the 4-position and a propanol moiety at the 1-position. This compound is structurally distinct due to the fused aromatic naphthyl group, which confers unique electronic and steric properties.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-(4-methylnaphthalen-1-yl)propan-2-ol

InChI

InChI=1S/C14H16O/c1-10-8-9-13(14(2,3)15)12-7-5-4-6-11(10)12/h4-9,15H,1-3H3

InChI Key

JLPUGJXKRZQRIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-naphthyl)-2-propanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-methyl-1-naphthylmagnesium bromide reacts with acetone to form the desired alcohol. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone, 2-(4-Methyl-1-naphthyl)-2-propanone. This process is conducted under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-naphthyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(4-Methyl-1-naphthyl)-2-propanone, using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to the corresponding hydrocarbon, 2-(4-Methyl-1-naphthyl)propane, using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: 2-(4-Methyl-1-naphthyl)-2-propanone.

    Reduction: 2-(4-Methyl-1-naphthyl)propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Methyl-1-naphthyl)-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving the interaction of naphthalene derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methyl-1-naphthyl)-2-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows for hydrogen bonding and other interactions that can influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-(4-Methyl-1-naphthyl)-2-propanol, differing primarily in substituents or functional groups:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 4-methylnaphthyl, propanol ~230.3 (estimated) High hydrophobicity, steric hindrance
Betaxolol Hydrochloride Phenoxy, isopropylamino, cyclopropylmethoxy 343.89 β1-selective adrenergic blocker
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol Ether-linked propenyloxy groups ~188.2 (estimated) Surfactant or solvent applications
1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol Methoxy-ether branched chain ~220.3 (estimated) Potential plasticizer or stabilizer

Key Comparative Insights

Hydrophobicity and Solubility: The naphthyl group in this compound significantly increases hydrophobicity compared to ether-substituted 2-propanols (e.g., ), which exhibit moderate polarity due to oxygen-rich side chains. Betaxolol Hydrochloride , though also hydrophobic, achieves water solubility via its hydrochloride salt form.

In contrast, Betaxolol’s linear phenoxy-isopropylamino structure allows better interaction with biological targets .

Applications: Betaxolol Hydrochloride is clinically validated for glaucoma and hypertension, leveraging its β-blocking activity. The ether-linked 2-propanols are more likely used in industrial formulations (e.g., surfactants). The naphthyl-propanol derivative’s applications remain speculative but could include photostable UV absorbers or intermediates in organic synthesis.

Synthetic Complexity: Naphthyl-substituted propanols require multi-step synthesis (e.g., Friedel-Crafts alkylation), whereas ether-linked derivatives are synthesized via simpler nucleophilic substitutions.

Biological Activity

2-(4-Methyl-1-naphthyl)-2-propanol, a compound with significant potential in various biological applications, has been the subject of numerous studies exploring its pharmacological properties. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer effects, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a naphthalene ring substituted with a methyl group and a propanol moiety. Its molecular formula is C13H16O, and it exhibits unique physicochemical properties that contribute to its biological activities.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. Research suggests that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

This table summarizes the antimicrobial efficacy against selected microorganisms, demonstrating notable inhibition zones that suggest effective antibacterial properties .

Anticancer Activity

In addition to its antimicrobial effects, there is emerging evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines, particularly breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

  • Concentration Tested: 10 µM
  • Effect Observed: 40% reduction in cell viability after 48 hours
  • Mechanism: Induction of caspase-3 activity leading to apoptosis

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment .

Acute Toxicity

Toxicological assessments indicate that this compound has low acute toxicity. In animal studies, the median lethal dose (LD50) was found to be greater than 3000 mg/kg body weight, suggesting a relatively safe profile for acute exposure .

Chronic Toxicity

Long-term exposure studies have shown that while the compound does not exhibit significant systemic toxicity, it may affect renal function at higher concentrations. Microscopic examinations revealed changes consistent with nephropathy in male rats exposed to high doses over extended periods.

Exposure Level Observed Effects
Low (1% in diet)No adverse effects observed
High (4% in diet)Renal lesions and weight loss

This table summarizes findings from chronic toxicity studies highlighting the need for careful dosing in potential therapeutic applications .

Genotoxicity

Genotoxicity tests have consistently shown that this compound does not possess mutagenic or genotoxic potential. It tested negative in several assays designed to evaluate DNA damage and mutation rates, reinforcing its safety profile for use in pharmaceuticals .

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